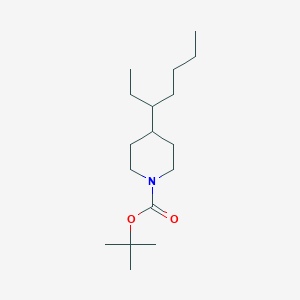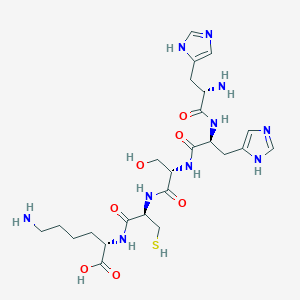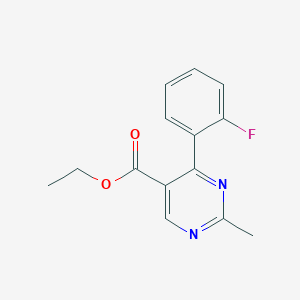![molecular formula C39H46OSn B12596556 2-Propen-1-one, 1-phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]- CAS No. 648425-07-4](/img/structure/B12596556.png)
2-Propen-1-one, 1-phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-フェニル-2-[トリス(2-メチル-2-フェニルプロピル)スタンニル]-2-プロペン-1-オンは、複雑な有機スズ化合物です。これは、プロペノン部分に結合したフェニル基と、プロペノンの第2炭素に結合したトリス(2-メチル-2-フェニルプロピル)スタンニル基の存在を特徴としています。
準備方法
合成経路および反応条件
1-フェニル-2-[トリス(2-メチル-2-フェニルプロピル)スタンニル]-2-プロペン-1-オンの合成は、通常、アセトフェノンとホルムアルデヒドおよびアミン塩酸塩をマンニッヒ反応で反応させることから始まります 。この反応によりプロペノン部分が形成され、その後特定の条件下でトリス(2-メチル-2-フェニルプロピル)スタンニルクロリドとさらに反応させると、最終的な化合物が得られます。
工業的生産方法
この化合物の工業的生産方法は十分に文書化されていませんが、大規模生産のための最適化を施した同様の合成経路が採用されている可能性があります。これには、高い収率と純度を確保するために、連続フローリアクターや高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
1-フェニル-2-[トリス(2-メチル-2-フェニルプロピル)スタンニル]-2-プロペン-1-オンは、以下を含むさまざまな種類の化学反応を起こします。
酸化: この化合物は酸化されて、対応する酸化物を生成することができます。
還元: 還元反応により、アルコールまたは他の還元型が得られます。
置換: 適切な条件下では、スタンニル基を他の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。条件は通常、制御された温度と不活性雰囲気で行い、望ましくない副反応を防ぎます。
主要な生成物
これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化によりケトンまたはカルボン酸が得られる場合がありますが、還元によりアルコールが生成される可能性があります。
科学研究への応用
1-フェニル-2-[トリス(2-メチル-2-フェニルプロピル)スタンニル]-2-プロペン-1-オンは、科学研究でいくつかの用途があります。
化学: 有機合成の試薬として、およびより複雑な有機スズ化合物の合成の前駆体として使用されます。
生物学: この化合物は、そのユニークな構造により、生体分子との相互作用を研究するための候補となっています。
産業: 特殊なポリマーや樹脂の製造に使用されます.
科学的研究の応用
2-Propen-1-one, 1-phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organotin compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialized polymers and resins.
作用機序
1-フェニル-2-[トリス(2-メチル-2-フェニルプロピル)スタンニル]-2-プロペン-1-オンの作用機序には、スタンニル基を介した分子標的との相互作用が含まれます。この基はさまざまな原子と結合を形成し、目的の効果をもたらす反応を促進します。関与する経路には、求核置換と金属中心との配位が含まれます。
類似の化合物との比較
類似の化合物
1-フェニル-2-プロペン-1-オン: スタンニル基を持たない、より単純なアナログ.
2-メチル-1-フェニル-2-プロペン-1-オン: プロペノン部分にメチル基を持つ別のアナログ.
独自性
1-フェニル-2-[トリス(2-メチル-2-フェニルプロピル)スタンニル]-2-プロペン-1-オンの独自性は、スタンニル基にあります。これは、独特の化学的性質と反応性を与えます。このため、このような反応性が求められる特定の用途に適しています。
類似化合物との比較
Similar Compounds
2-Propen-1-one, 1-phenyl-: A simpler analog without the stannyl group.
2-Propen-1-one, 2-methyl-1-phenyl-: Another analog with a methyl group on the propenone moiety.
Uniqueness
The uniqueness of 2-Propen-1-one, 1-phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]- lies in its stannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such reactivity is desired.
特性
CAS番号 |
648425-07-4 |
|---|---|
分子式 |
C39H46OSn |
分子量 |
649.5 g/mol |
IUPAC名 |
1-phenyl-2-tris(2-methyl-2-phenylpropyl)stannylprop-2-en-1-one |
InChI |
InChI=1S/3C10H13.C9H7O.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;1-2-9(10)8-6-4-3-5-7-8;/h3*4-8H,1H2,2-3H3;3-7H,1H2; |
InChIキー |
XEDUCKDZEALOLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)C(=C)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol](/img/structure/B12596477.png)


![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)
![2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12596505.png)
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane](/img/structure/B12596509.png)

![4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol](/img/structure/B12596516.png)
![Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B12596527.png)


![2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B12596536.png)


